molecular formula C10H8ClNO4S B13212574 3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13212574
M. Wt: 273.69 g/mol
InChI Key: NZOJNJWFUJJNHR-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an oxazole ring, which is further substituted with a sulfonyl chloride group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-methoxyphenyl hydrazine with ethyl oxalyl chloride to form the corresponding oxazole derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form the corresponding dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Aldehyde and Carboxylic Acid Derivatives: Formed by the oxidation of the methoxy group.

    Dihydrooxazole Derivatives: Formed by the reduction of the oxazole ring.

Scientific Research Applications

3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles such as amino acids, peptides, and proteins, leading to the formation of covalent bonds. This reactivity makes it a valuable tool for studying enzyme inhibition and protein modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.

    3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.

Uniqueness

The uniqueness of 3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride lies in its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a versatile compound for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C10H8ClNO4S

Molecular Weight

273.69 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C10H8ClNO4S/c1-15-8-4-2-3-7(5-8)9-6-10(16-12-9)17(11,13)14/h2-6H,1H3

InChI Key

NZOJNJWFUJJNHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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